2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of compounds similar to the one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . This method could potentially be used for the synthesis of the compound .Molecular Structure Analysis
The compound contains a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . It also contains a five-member heterocyclic ring with three nitrogen and two carbon atoms .Chemical Reactions Analysis
The compound, due to its structure, could potentially exhibit various biological and pharmacological activities . These activities could include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Physical and Chemical Properties Analysis
The compound has a molecular formula of C23H22ClN3O3S . Its exact mass and mono-isotopic mass are 455.1070404 . It also has a complexity of 750 and a topological polar surface area of 95 .Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including compounds structurally similar to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide, have been extensively studied for their potential anticancer properties. For instance, certain aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the significance of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020). Furthermore, novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, demonstrating potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Agents
Thienopyrimidine compounds have also been explored for their anti-inflammatory and analgesic properties. Synthesized thienopyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, making them potential candidates for antimicrobial and anti-inflammatory therapies (Tolba et al., 2018). Another study demonstrated the synthesis of thienopyrimidine linked rhodanine derivatives, which exhibited significant antibacterial and antifungal potency, underscoring their potential in antimicrobial applications (Kerru et al., 2019).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of thienopyrimidine derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. Studies have focused on developing efficient synthetic methods and investigating the chemical behavior of these compounds, leading to the construction of various bioactive molecules (Farouk et al., 2021). This includes the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities, demonstrating the versatility of thienopyrimidine derivatives in drug development.
Future Directions
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-30-17-7-5-14(6-8-17)12-24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)16-4-2-3-15(23)11-16/h2-11,18,20H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUHRQINIOONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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